1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene

Beschreibung

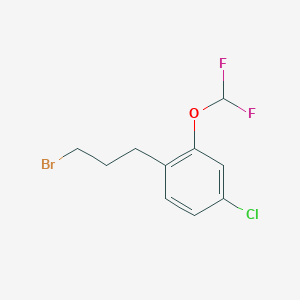

1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene (CAS: 1806396-27-9) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀BrClF₂O and a molar mass of 299.54 g/mol. Its structure features a benzene ring substituted with a 3-bromopropyl chain, a chlorine atom at the 4-position, and a difluoromethoxy group at the 2-position. Predicted physicochemical properties include a density of 1.503 g/cm³ and a boiling point of 294.3°C . The compound’s synthesis likely involves multi-step alkylation and halogenation reactions, as inferred from analogous bromopropylbenzene derivatives (e.g., describes similar procedures using column chromatography with hexane for purification).

Eigenschaften

Molekularformel |

C10H10BrClF2O |

|---|---|

Molekulargewicht |

299.54 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-4-chloro-2-(difluoromethoxy)benzene |

InChI |

InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI-Schlüssel |

YARATBCMJRPRJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-(difluoromethoxy)benzene and 3-bromopropyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.

Substitution Reactions: The chloro group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.

Medicine: Research into potential pharmaceutical applications includes studying its effects on various biological targets and pathways.

Industry: It is used in the development of new materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloro and difluoromethoxy groups can also participate in various interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitutions

Difluoromethoxy Group (2-position)

- Electron-Withdrawing Effect : Stabilizes the aromatic ring more effectively than methoxy groups, as seen in pesticides like bromopropylate (), which lacks fluorine.

Tabulated Comparison of Key Compounds

Biologische Aktivität

1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene, with the CAS number 1805712-29-1, is an organic compound characterized by its complex structure featuring a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring. Its molecular formula is C10H10BrClF2O, and it has a molecular weight of 299.54 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry and material science due to its potential biological activities.

The biological activity of this compound is primarily attributed to its functional groups, which interact with molecular targets in biological systems. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The chloro and difluoromethoxy groups also contribute to the compound's reactivity and interaction with biological targets.

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Antimicrobial Activity | Notable Targets |

|---|---|---|

| This compound | TBD | TBD |

| 1-(3-Bromopropyl)-4-chloro-2-methoxybenzene | Moderate | S. aureus, E. coli |

| 1-(3-Bromopropyl)-4-fluoro-2-difluoromethoxybenzene | High | MRSA, Enterococcus faecalis |

Note: The specific biological activity for this compound is yet to be determined (TBD). Further research is needed to establish its efficacy against specific microbial strains.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects at higher concentrations. Toxicological assessments should focus on determining the LD50 values and potential side effects associated with prolonged exposure or therapeutic use.

Potential Applications

Given its structural characteristics, this compound could be explored for:

- Antimicrobial Agents: Targeting resistant bacterial strains.

- Pharmaceutical Intermediates: In the synthesis of more complex medicinal compounds.

- Material Science: As a building block in developing new materials with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.